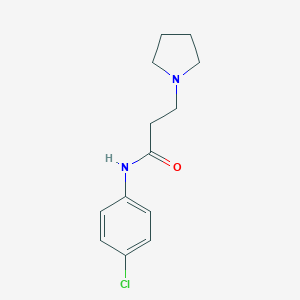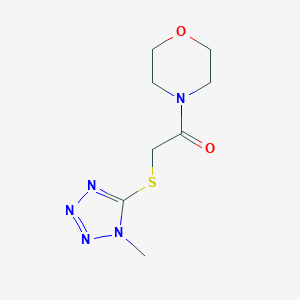
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, also known as BDMP, is a pyrazolone derivative that has been extensively studied due to its unique chemical properties and potential applications in various fields. BDMP has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Applications De Recherche Scientifique
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and pain. In addition, 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mécanisme D'action
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one exerts its biological effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been found to selectively inhibit the activity of COX-2, which is upregulated in response to inflammation and is responsible for the production of prostaglandins that promote inflammation and pain.
Biochemical and Physiological Effects:
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been shown to reduce the production of prostaglandins and other inflammatory mediators, which leads to a reduction in inflammation, pain, and fever. In addition, 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability. In addition, 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is highly selective for COX-2, which makes it an attractive tool for studying the role of COX-2 in various biological processes. However, 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has some limitations for use in lab experiments. It is not very water-soluble, which can limit its use in certain experimental systems. In addition, 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are several potential future directions for research on 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. One area of interest is the development of new derivatives of 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with improved selectivity and potency for COX-2. In addition, 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and its derivatives may have potential applications in the development of new fluorescent probes for the detection of metal ions in biological systems. Finally, further studies are needed to evaluate the potential applications of 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one in the treatment of various diseases, including cancer, inflammation, and pain.
Conclusion:
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has been extensively studied for its unique chemical properties and potential applications in various fields of research. 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one exhibits a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects, and exerts its effects by selectively inhibiting the activity of COX-2. 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several advantages for use in lab experiments, but also has some limitations. Future research on 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one may lead to the development of new derivatives with improved selectivity and potency for COX-2, as well as new applications in the development of fluorescent probes and the treatment of various diseases.
Méthodes De Synthèse
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can be synthesized by the reaction of 4-phenyl-3-buten-2-one with benzylamine in the presence of a catalytic amount of acetic acid. The resulting product is then treated with methyl iodide to yield 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. This synthesis method has been optimized to produce high yields of 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with good purity.
Propriétés
IUPAC Name |
4-(benzylamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-14-17(19-13-15-9-5-3-6-10-15)18(22)21(20(14)2)16-11-7-4-8-12-16/h3-12,19H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSZDFPZMDIDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)





![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)
![N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide](/img/structure/B249273.png)
![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone](/img/structure/B249276.png)
![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B249277.png)
![1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one](/img/structure/B249278.png)